molecular formula C13H20BNO2 B2649141 3-Ethylpyridin-4-ylboronic acid pinacol ester CAS No. 2096342-34-4

3-Ethylpyridin-4-ylboronic acid pinacol ester

Cat. No. B2649141
CAS RN: 2096342-34-4
M. Wt: 233.12
InChI Key: BKBHLSPBUNGBIT-UHFFFAOYSA-N
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Description

3-Ethylpyridin-4-ylboronic acid pinacol ester is a boronic ester. Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are synthetically versatile and are considered valuable building blocks in organic synthesis .


Synthesis Analysis

Boronic acids, including 3-Ethylpyridin-4-ylboronic acid pinacol ester, can be synthesized using various methods . One of the most common methods is the metal-free synthesis of arylboronic pinacol esters from easily available aromatic amines . This transformation affords borylation products in good yields under mild reaction conditions .


Molecular Structure Analysis

The molecular formula of 3-Ethylpyridin-4-ylboronic acid pinacol ester is C13H20BNO2 . The planarity of the oxygen-boron-oxygen motif in boronic esters plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

Boronic esters, including 3-Ethylpyridin-4-ylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also undergo protodeboronation, a process that involves the removal of the boron moiety .

Scientific Research Applications

Synthesis of Pyridazino[4,5-b]indol-4-ones and Pyridazin-3(2H)-one Analogs

This compound is employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs . These compounds are known as DYRK1A inhibitors . DYRK1A is a protein kinase that is implicated in several diseases, including Down syndrome, Alzheimer’s disease, and some cancers .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .

Olefin Metathesis

It can also be used in olefin metathesis , a method used in organic chemistry to rearrange carbon-carbon double bonds .

Intermolecular Radical Additions

The compound is useful in intermolecular radical additions . This is a type of reaction where a radical adds to a molecule to form a new compound .

Allylboration of Aldehydes

It can be used in allylboration of aldehydes . This is a reaction where an allylborane adds to an aldehyde to form a new compound .

Cobalt-Catalyzed Regioselective Hydrovinylation

The compound can be used in cobalt-catalyzed regioselective hydrovinylation . This is a reaction where a vinyl group is added to a molecule in a regioselective manner .

Nucleic Acid-Templated Energy Transfer

It can be used in nucleic acid-templated energy transfer . This is a process where energy is transferred from one part of a nucleic acid molecule to another .

Stereoselective Indium-Catalyzed Hosomi-Sakurai Reactions

Finally, the compound can be used in stereoselective indium-catalyzed Hosomi-Sakurai reactions . This is a reaction where an allylsilane adds to a carbonyl compound in a stereoselective manner .

Mechanism of Action

The mechanism of action of boronic esters in chemical reactions often involves the formation of stable transition complexes with other molecules . For example, in the Suzuki–Miyaura reaction, a transition metal such as palladium facilitates the coupling of the boronic ester with an aryl halide .

Future Directions

The use of boronic esters in medicinal chemistry and other fields is a relatively recent development, but interest in these compounds has been growing . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including 3-Ethylpyridin-4-ylboronic acid pinacol ester, is likely to continue and expand in the future .

properties

IUPAC Name

3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-6-10-9-15-8-7-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHLSPBUNGBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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